2-Chloro-2'-(thiomethyl)benzophenone
Description
2-Chloro-2'-(thiomethyl)benzophenone is a benzophenone derivative featuring a chlorine atom at the 2-position of one phenyl ring and a thiomethyl (-SCH₃) group at the 2'-position of the adjacent phenyl ring. Benzophenones are known for their diverse applications in pharmaceuticals, photostabilizers, and organic synthesis .
Properties
IUPAC Name |
(2-chlorophenyl)-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIAYPIOZKSJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-2’-(thiomethyl)benzophenone typically involves the condensation of benzene with 2-chloro-benzoyl chloride in the presence of a catalyst. The reaction is carried out at a temperature range of -20 to 15°C . The process includes the following steps:
Condensation Reaction: Benzene reacts with 2-chloro-benzoyl chloride in the presence of a catalyst such as aluminum trichloride.
Acid Treatment: After the reaction, an acid is added to treat the mixture.
Filtration and Crystallization: The reaction product is filtered and crystallized to obtain 2-chloro-benzophenone.
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The use of dichloromethane as a solvent and zinc chloride as a catalyst is common in industrial settings . The reaction is carried out under nitrogen protection to ensure safety and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2’-(thiomethyl)benzophenone undergoes various chemical reactions, including:
Reduction: In the presence of reducing agents like lithium aluminum hydride (LiAlH4), it can be reduced to the corresponding benzhydrols.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Catalysts: Aluminum trichloride and zinc chloride are used as catalysts in condensation reactions.
Major Products
Benzhydrols: Formed from the reduction of 2-Chloro-2’-(thiomethyl)benzophenone.
Substituted Benzophenones: Formed from substitution reactions involving the chlorine atom.
Scientific Research Applications
2-Chloro-2’-(thiomethyl)benzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-2’-(thiomethyl)benzophenone involves its interaction with molecular targets and pathways. The presence of the chlorine atom and thiomethyl group allows it to participate in various chemical reactions, potentially affecting biological pathways and molecular targets. detailed studies on its specific mechanism of action are still ongoing.
Comparison with Similar Compounds
Structural and Functional Group Variations
The substitution pattern and functional groups significantly alter the physicochemical and biological properties of benzophenone derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of 2-Chloro-2'-(thiomethyl)benzophenone and Analogs
Electronic and Reactivity Differences
- Thiomethyl vs. Piperidinomethyl: The thiomethyl group (-SCH₃) is electron-donating due to sulfur's lone pairs, enhancing resonance stabilization.
- Chlorine Position: Moving the chlorine from the 2- to 3-position (e.g., 3-chloro-2'-(thiomethyl)benzophenone) modifies steric hindrance and electronic distribution, affecting reactivity in cross-coupling reactions .
- Nitro and Amino Groups: The nitro group (-NO₂) in 2-amino-5-nitro-2'-chlorobenzophenone is strongly electron-withdrawing, reducing electron density on the aromatic ring and influencing photodegradation pathways. This contrasts with the electron-donating amino group (-NH₂) in related compounds .
Photochemical and Thermal Stability
Benzophenones generally exhibit UV absorption due to the conjugated carbonyl system. The thiomethyl group in this compound may enhance photostability via sulfur’s radical scavenging properties, similar to mechanisms observed in other benzophenone derivatives . In contrast, fluorenone (a fully conjugated benzophenone analog) shows distinct ionization dynamics due to its planar structure, highlighting how substituents alter energy transfer .
Biological Activity
2-Chloro-2'-(thiomethyl)benzophenone is a chemical compound that has attracted attention in various fields, particularly due to its unique structure and potential biological activities. This compound features a chlorine atom and a thiomethyl group attached to a benzophenone core, making it a versatile molecule for applications in chemistry, biology, and medicine.
Structure and Composition
- IUPAC Name : (2-chlorophenyl)-(2-methylsulfanylphenyl)methanone
- Molecular Formula : C14H11ClOS
- Molecular Weight : 272.75 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white powder |
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The presence of the chlorine atom and thiomethyl group allows it to participate in diverse chemical reactions that can influence biological pathways.
Cytotoxicity Studies
Research has indicated that this compound exhibits cytotoxic effects in certain cell lines. A study reported its effects on cancer cell lines, showing significant inhibition of cell proliferation at specific concentrations. The compound's mechanism may involve the induction of apoptosis or interference with cellular signaling pathways.
Case Study: Cytotoxic Effects on Cancer Cells
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Concentration Range : 1 µM to 50 µM
- Results :
- At 10 µM concentration, a decrease in cell viability by approximately 40% was observed.
- Higher concentrations (≥20 µM) resulted in over 70% reduction in viability, indicating strong cytotoxic activity.
Antimicrobial Activity
Another aspect of the biological activity of this compound is its antimicrobial properties. Studies have shown that it possesses inhibitory effects against various bacterial strains.
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound may have potential as an antimicrobial agent, warranting further investigation into its mechanisms and applications.
Environmental Impact
The environmental toxicity of this compound has been assessed through various studies. It has been included in evaluations for its potential impact on aquatic life and biodegradability.
Toxicity Assessment Findings
- Aquatic Toxicity : Exhibits moderate toxicity to fish species.
- Biodegradability : Studies indicate low biodegradability, suggesting persistence in the environment.
Regulatory Considerations
Due to its potential toxic effects, regulatory agencies have classified this compound under certain guidelines for handling and usage in industrial applications. Safety data sheets recommend protective measures when handling the compound.
Comparative Analysis with Similar Compounds
Comparative studies highlight the unique properties of this compound compared to structurally similar compounds.
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 2-Chlorobenzophenone | Lacks thiomethyl group | Lower cytotoxicity |
| Benzophenone | No halogen substitution | Minimal antimicrobial activity |
The presence of both chlorine and thiomethyl groups contributes to the enhanced biological activities observed in this compound compared to its analogs.
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for research, particularly in the fields of pharmacology and environmental science. Its cytotoxic and antimicrobial properties suggest potential therapeutic applications, while concerns regarding its environmental impact necessitate further studies on biodegradability and safety profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
